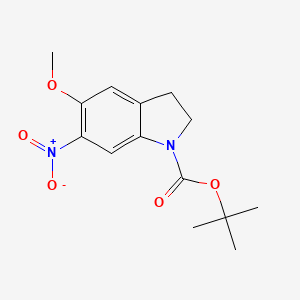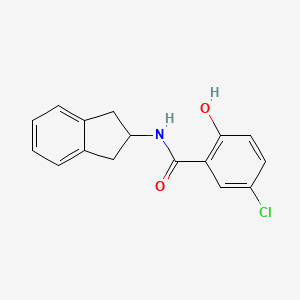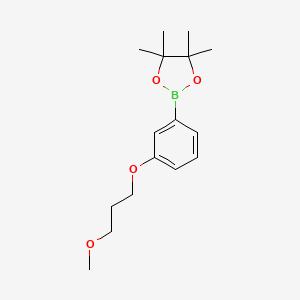
3,5-Dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2(1H)-one is a chemical compound with a complex structure that includes dichloro, methoxyphenyl, and methylpyrazinone groups
Métodos De Preparación
The synthesis of 3,5-Dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrazinone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dichloro groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methoxyphenyl group: This step may involve coupling reactions using reagents like palladium catalysts.
Methylation: Introduction of the methyl group can be done using methylating agents such as methyl iodide.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
3,5-Dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The methoxyphenyl group can participate in coupling reactions, forming larger molecular structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,5-Dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
3,5-Dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2(1H)-one can be compared with similar compounds such as:
3,5-Dichloro-6-phenyl-1-methylpyrazin-2(1H)-one: Lacks the methoxy group, which may affect its chemical properties and applications.
3,5-Dichloro-6-(2-hydroxyphenyl)-1-methylpyrazin-2(1H)-one:
3,5-Dichloro-6-(2-methoxyphenyl)-1-ethylpyrazin-2(1H)-one: Has an ethyl group instead of a methyl group, which may influence its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H10Cl2N2O2 |
|---|---|
Peso molecular |
285.12 g/mol |
Nombre IUPAC |
3,5-dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2-one |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-16-9(10(13)15-11(14)12(16)17)7-5-3-4-6-8(7)18-2/h3-6H,1-2H3 |
Clave InChI |
IQQCAHPZVHMADR-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(N=C(C1=O)Cl)Cl)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3'-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2'-oxirane]-1-one](/img/structure/B15063157.png)


![Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)-](/img/structure/B15063173.png)

![2-{[6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl]amino}ethan-1-ol](/img/structure/B15063184.png)
![3A-(4-methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B15063195.png)


![4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B15063225.png)

![tert-butyl 4-amino-2,2-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15063235.png)
![Benzoic acid, 3-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-](/img/structure/B15063241.png)
